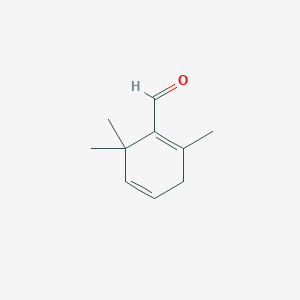
AC-Ile-tyr-gly-glu-phe-NH2
説明
“AC-Ile-tyr-gly-glu-phe-NH2” is a peptide compound . It has a molecular weight of 668.75 . The IUPAC name for this compound is (4S,7S,13S)-13-({[(1S)-2-amino-1-benzyl-2-oxoethyl]amino}carbonyl)-7-(4-hydroxybenzyl)-4-[(1S)-1-methylpropyl]-2,5,8,11-tetraoxo-3,6,9,12-tetraazahexadecan-16-oic acid .
Molecular Structure Analysis
The molecular structure of “AC-Ile-tyr-gly-glu-phe-NH2” is complex, as it is a peptide composed of multiple amino acids. The InChI code for this compound is 1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 .
Physical And Chemical Properties Analysis
“AC-Ile-tyr-gly-glu-phe-NH2” is a white to off-white powder . It has a molecular weight of 668.75 . The storage temperature is recommended to be at or below -10°C .
科学的研究の応用
Real-Time Detection and Identification of Amino Acids
The peptide can be used in the real-time detection and identification of amino acids, which is crucial for many biological applications . A copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, combined with a machine-learning algorithm, enables direct identification of all 20 proteinogenic amino acids .
Nanomedicine Applications
Molecules based on the Phe-Phe motif, such as “AC-Ile-tyr-gly-glu-phe-NH2”, have found a range of applications in nanomedicine . These applications range from drug delivery and biomaterials to new therapeutic paradigms .
Peptide Self-Assembly
The peptide can be used in the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial for the development of various nanomedicinal applications .
Post-Translational Modifications (PTMs)
The peptide can be used in real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases . This includes clinically relevant peptides associated with Alzheimer’s disease and cancer neoantigens .
Peptide Sequencing
The peptide can be used in peptide sequencing. The strategy successfully distinguishes peptides with only one amino acid difference from the hydrolysate and provides the possibility to infer the peptide sequence .
Low-Molecular Weight Gelators
The peptide can be used in the development of low-molecular weight gelators . These gelators, particularly peptide-based hydrogels, have drawn great attention from scientists due to their inherent advantages in terms of properties and their high modularity .
作用機序
Target of Action
AC-Ile-Tyr-Gly-Glu-Phe-NH2, also known as p60c-src Substrate II, is a small peptide substrate for the protein tyrosine kinase pp60c-src . The pp60c-src is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, migration, and immune response.
Mode of Action
The peptide interacts with the pp60c-src kinase by binding to its active site. This interaction triggers the kinase’s enzymatic activity, leading to the phosphorylation of tyrosine residues within the peptide . This phosphorylation event can then trigger downstream signaling pathways within the cell.
Pharmacokinetics
Peptides are generally well-absorbed but can be rapidly metabolized and excreted, potentially limiting their bioavailability .
Action Environment
The action, efficacy, and stability of AC-Ile-Tyr-Gly-Glu-Phe-NH2 can be influenced by various environmental factors. These might include the presence of other signaling molecules, the cellular context, and the physical and chemical conditions (e.g., temperature, pH). For instance, the presence of other signaling molecules might modulate the peptide’s interaction with pp60c-src, while extreme pH or temperature conditions might affect the peptide’s stability .
特性
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPBQMEFADOEU-QAXPSLGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ac-Ile-Tyr-Gly-Glu-Phe-NH2's kinetic parameters in the context of inhibitor development?
A2: The research highlighted that Ac-Ile-Tyr-Gly-Glu-Phe-NH2 exhibits a Km of 368 µM and a Vmax of 1.02 µmol/min/mg for pp60c-src. [] These kinetic parameters are essential for inhibitor development because they provide a benchmark for comparing the binding affinity and phosphorylation rates of potential inhibitors. A successful inhibitor would ideally exhibit a lower Km (stronger binding) and/or a lower Vmax (slower phosphorylation rate) than the natural substrate, indicating effective competition for the enzyme's active site and inhibition of its activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
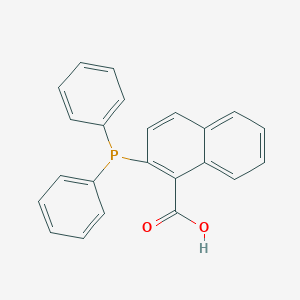

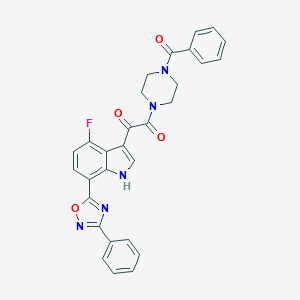
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)



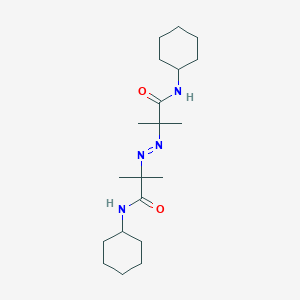
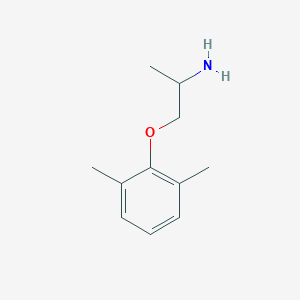
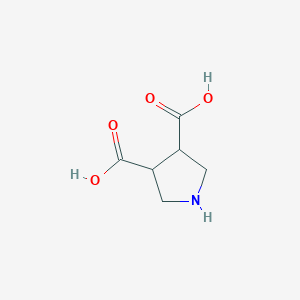
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
